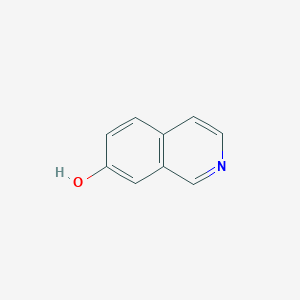

7-Hydroxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKBMABEPCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901678 | |

| Record name | NoName_814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-83-4 | |

| Record name | 7-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Hydroxyisoquinoline: A Core Heterocycle from Historical Synthesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Hydroxyisoquinoline, a seemingly simple heterocyclic compound, holds a significant place in the history of organic synthesis and continues to be a relevant scaffold in modern medicinal chemistry. Its story begins in the late 19th century with the advent of novel synthetic methodologies for constructing the isoquinoline core. Decades later, it emerged as a critical starting material in one of the most celebrated achievements in natural product synthesis: the formal total synthesis of quinine by R.B. Woodward and W.E. Doering in 1944. While the history of this compound is rich, its own biological activities remain largely unexplored, presenting a compelling opportunity for future research. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound. It also delves into the known biological activities of its derivatives, highlighting the untapped potential of this foundational molecule for drug development professionals.

History and Discovery

The discovery of this compound is intrinsically linked to the development of methods for synthesizing the isoquinoline ring system. The late 19th century was a period of intense investigation into the structure and synthesis of alkaloids, many of which contain the isoquinoline core.

The Dawn of Isoquinoline Synthesis: The Pomeranz-Fritsch Reaction

The first synthesis of this compound can be attributed to the pioneering work on the Pomeranz-Fritsch reaction , independently developed by Cäsar Pomeranz and Paul Fritsch in 1893. This acid-catalyzed reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. The general mechanism involves the formation of a benzalaminoacetal followed by cyclization and aromatization under strong acidic conditions.

The synthesis of this compound itself would proceed from 3-hydroxybenzaldehyde, establishing its existence in the chemical literature by the end of the 19th century.

A Pivotal Role in the Synthesis of Quinine

For half a century, this compound remained a relatively obscure chemical entity. Its prominence surged dramatically in 1944 when it was selected as the starting material by Robert Burns Woodward and William von Eggers Doering for their landmark formal total synthesis of quinine.[1] At the time, quinine, a vital antimalarial drug, was in short supply due to World War II. The Woodward-Doering synthesis was a monumental undertaking that showcased the power of synthetic organic chemistry.

Their synthetic route began with the preparation of this compound from 3-hydroxybenzaldehyde and the diacetal of aminoacetaldehyde, followed by cyclization in concentrated sulfuric acid, a direct application of the Pomeranz-Fritsch reaction.[1] This strategic choice of starting material was crucial for the subsequent construction of the complex quinuclidine skeleton of quinine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| CAS Number | 7651-83-4 | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 227 °C | |

| Solubility | Soluble in methanol and concentrated sulfuric acid. Slightly soluble in DMSO. | [2] |

| pKa | Not well-documented for this compound. For the related 7-hydroxyquinoline, pK1: 5.48 (+1); pK2: 8.85 (0) (20°C). | |

| LogP | 1.9 (Predicted) | [2] |

Experimental Protocols

Synthesis of this compound via the Pomeranz-Fritsch Reaction

The following is a representative protocol for the synthesis of this compound based on the principles of the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in toluene.

-

Add aminoacetaldehyde diethyl acetal (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound

-

Carefully add the crude benzalaminoacetal from Step 1 to concentrated sulfuric acid (a significant excess) at 0 °C with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat as required (e.g., 100 °C) for several hours. The optimal temperature and time should be determined empirically.

-

Monitor the progress of the cyclization by TLC (using a neutralized aliquot).

-

After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the mixture cool.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Pomeranz-Fritsch Synthesis of this compound

Caption: Pomeranz-Fritsch synthesis of this compound.

Historical and Synthetic Context of this compound

Caption: Historical and synthetic importance of this compound.

Biological Activity and Therapeutic Potential: An Uncharted Territory

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity of the parent this compound molecule. While its derivatives have been investigated for various therapeutic applications, the core compound itself appears to be a blind spot in pharmacological research. This presents a significant research gap and a potential opportunity for the discovery of novel biological activities.

To illustrate the potential of the this compound scaffold, the following table summarizes the reported biological activities of some of its close derivatives.

| Derivative Class | Biological Activity | Example Reference |

| Tetrahydroisoquinolines | Dopamine uptake inhibition, orexin receptor antagonism, serotonin receptor agonism/antagonism. | |

| Quercetin-Tetrahydroisoquinoline Conjugates | Cholinesterase inhibition, Na+/K+-ATPase inhibition, antioxidant, and anticancer activity. | |

| Substituted 1,2,3,4-Tetrahydroisoquinolines | Catechol O-methyltransferase (COMT) inhibition. | |

| Influenza PAN Inhibitors | Inhibition of the PA endonuclease of the influenza virus. |

The diverse biological activities of these derivatives underscore the potential of the this compound core as a privileged scaffold in drug discovery. The hydroxyl group at the 7-position provides a handle for further functionalization, allowing for the exploration of a wide chemical space.

Future Directions and Conclusion

This compound stands at a unique crossroads of historical significance and untapped potential. Its role in the legendary synthesis of quinine has cemented its place in the annals of organic chemistry. However, for the contemporary drug discovery scientist, its true value may lie in what is yet to be discovered.

The lack of data on the biological activity of this compound is a clear call to action. Systematic screening of this compound in a broad range of biological assays—from enzyme inhibition and receptor binding to cytotoxicity and antimicrobial activity—is warranted. The findings from such studies could unveil novel pharmacological properties and provide the basis for the development of new therapeutic agents.

References

Theoretical Investigations of 7-Hydroxyisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyisoquinoline (7HIQ) is a heterocyclic aromatic compound of significant interest in the fields of photochemistry, materials science, and medicinal chemistry. Its unique photophysical properties, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), make it a valuable scaffold for the design of fluorescent probes, molecular switches, and potential therapeutic agents. The tautomeric equilibrium between its enol and keto forms is highly sensitive to the molecular environment, offering a mechanism for probing solvent polarity and hydrogen bonding interactions.

Theoretical and computational chemistry provide indispensable tools for elucidating the complex dynamics of 7HIQ at a molecular level. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can model the structures, energetics, and spectroscopic properties of its different tautomeric and electronic states. This guide offers an in-depth overview of the theoretical studies on this compound, presenting key quantitative data, detailing the computational protocols employed, and visualizing the fundamental ESIPT mechanism.

Data Presentation: Energetics and Structural Parameters

Theoretical calculations have been instrumental in quantifying the relative stabilities of the this compound tautomers and characterizing the geometric changes that occur upon photoexcitation and proton transfer. The enol form is generally found to be the most stable in the ground state, while the keto (or zwitterionic) form becomes more favorable in the excited state, driving the ESIPT process.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) | Reference |

| Enol (S₀) | M06-2X | Toluene (PCM) | 0.00 | [1] |

| Keto (S₀) | M06-2X | Toluene (PCM) | 0.25 | [1] |

| Enol (S₀) | DFT | Water (PCM) | 0.00 | [2] |

| Zwitterion (S₀) | DFT | Water (PCM) | Energetically accessible | [2] |

| Enol-CH₃OH (S₁) | TD-DFT | Methanol (Explicit) | 0.00 | [3] |

| Keto-CH₃OH (S₁) | TD-DFT | Methanol (Explicit) | Lower in energy | [3] |

Table 2: Key Geometric Parameters of this compound Tautomers

| State | Tautomer | Parameter | Calculated Value (Å) | Method |

| S₀ | Enol | O-H Bond Length | ~0.97 | DFT |

| S₀ | Enol | C-O Bond Length | ~1.36 | DFT |

| S₀ | Keto | N-H Bond Length | ~1.02 | DFT |

| S₀ | Keto | C=O Bond Length | ~1.25 | DFT |

| S₁ | Enol | O-H Bond Length | Lengthened | TD-DFT |

| S₁ | Keto | N-H Bond Length | Shortened | TD-DFT |

Experimental Protocols: Computational Methodologies

The theoretical investigation of this compound and its derivatives relies on a well-defined set of computational protocols. These protocols are designed to accurately model the electronic structure and behavior of the molecule in both its ground and excited states.

Ground-State Geometry Optimization and Frequency Analysis

This is the foundational step in any theoretical study, aiming to find the minimum energy structure of the molecule.

-

Software: Gaussian, ORCA, Q-Chem.

-

Method: Density Functional Theory (DFT) is widely employed. The choice of functional is crucial; hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X are common choices.[1][4]

-

Basis Set: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used to provide a good balance between accuracy and computational cost.[4]

-

Procedure:

-

An initial 3D structure of the this compound molecule (enol or keto form) is constructed.

-

A geometry optimization calculation is performed to locate the stationary point on the potential energy surface.

-

Following optimization, a frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Excited-State Calculations

To study the photophysical properties and the ESIPT mechanism, calculations on the electronic excited states are necessary.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating vertical excitation energies, oscillator strengths, and for optimizing excited-state geometries.[3][5] For higher accuracy in excited-state energy profiles, methods like Algebraic Diagrammatic Construction (ADC(2)) can be used.[6]

-

Procedure:

-

Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the absorption spectrum.

-

To model the emission (fluorescence), the geometry of the first singlet excited state (S₁) is optimized using TD-DFT.

-

A frequency calculation on the S₁ optimized geometry can be performed to confirm it as a minimum on the excited-state potential energy surface.

-

A subsequent TD-DFT calculation at the S₁ optimized geometry provides the emission energy.

-

Modeling Solvent Effects

The tautomeric equilibrium and ESIPT process of this compound are highly sensitive to the solvent environment.

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant.[1][7] This method is computationally efficient for modeling bulk solvent effects.

-

Explicit Solvation Models: For processes involving direct solvent participation, such as solvent-mediated proton transfer, an explicit model is more appropriate. Here, one or more solvent molecules are included in the quantum mechanical calculation to model the specific hydrogen bonding interactions.[2][3] Molecular Dynamics (MD) simulations can also be used to study the explicit solvation shell around the molecule.[2]

Mapping the Proton Transfer Pathway

To understand the kinetics and thermodynamics of the ESIPT reaction, the potential energy surface along the proton transfer coordinate is mapped.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the O-H or N-H bond distance and re-optimizing the remaining degrees of freedom at each step. This helps in identifying the energy barrier for the proton transfer.

-

Transition State (TS) Search: For a more precise location of the energy barrier, a transition state optimization is performed. Algorithms like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point corresponding to the transition state. A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the proton transfer motion.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the key theoretical workflows and the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in this compound.

Caption: A flowchart of the computational workflow for theoretical studies of this compound.

Caption: The Jablonski-style diagram illustrating the ESIPT photocycle in this compound.

References

- 1. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. The excited-state multiple proton transfer mechanism of the 7-hydroxyquinoline–(CH3OH)3 cluster - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Analysis of 7-Hydroxyisoquinoline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoquinoline (7-HIQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT). This technical guide provides a comprehensive overview of the quantum chemical analysis of 7-HIQ, focusing on its tautomerism and photophysical behavior. We delve into the computational and experimental methodologies employed to investigate this molecule, present key quantitative data in a structured format, and visualize complex processes through detailed diagrams. This document serves as a valuable resource for researchers engaged in the study and application of 7-HIQ and related compounds.

Introduction

This compound, a derivative of isoquinoline, exhibits a fascinating interplay of structural forms, particularly keto-enol tautomerism, which dictates its electronic and photophysical properties. The molecule's ability to undergo excited-state intramolecular proton transfer (ESIPT) makes it a compelling candidate for applications such as fluorescent probes and photosensitizers. Understanding the underlying quantum mechanical principles governing these phenomena is crucial for the rational design of novel 7-HIQ-based functional molecules.

This guide explores the quantum chemical analysis of 7-HIQ, leveraging data from various theoretical and experimental studies. We will examine the ground and excited-state properties, the mechanism of proton transfer, and the influence of the surrounding environment on its behavior.

Tautomerism in this compound

In solution, this compound can exist in equilibrium between its enol and keto (or zwitterionic) forms. The position of this equilibrium is highly sensitive to the solvent environment. In aqueous media, for instance, both enol and zwitterionic tautomers have been observed in the absorption spectrum.

Computational Analysis of Tautomerism

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers and the energy barriers separating them. By employing appropriate functionals and basis sets, it is possible to accurately model the potential energy surface of 7-HIQ.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Method | Solvent Model | Relative Energy (kcal/mol) | Reference |

| Enol | DFT/B3LYP/6-31G | PCM (Water) | 0.00 | [1] |

| Zwitterion | DFT/B3LYP/6-31G | PCM (Water) | Favorable in excited state | [1] |

| Keto | DFT/B3LYP/6-31G** | Gas Phase | Higher than Enol | [2] |

Excited-State Proton Transfer (ESPT)

Upon photoexcitation, 7-HIQ can undergo a rapid intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the isoquinoline ring. This process leads to the formation of a transient keto tautomer, which is responsible for the large Stokes-shifted fluorescence observed for this molecule.

Mechanism of ESPT

The ESPT in 7-HIQ is often mediated by solvent molecules, particularly in protic solvents like water and methanol. Computational studies have shown that a "water wire" or "alcohol chain" consisting of a few solvent molecules can facilitate the proton relay.[1][3]

Caption: Energy level diagram illustrating the excited-state proton transfer (ESPT) process in this compound.

Computational and Experimental Protocols

A combination of computational and experimental techniques is essential for a thorough understanding of 7-HIQ's properties.

Computational Methodology

Quantum chemical calculations are typically performed using software packages like Gaussian. DFT and time-dependent DFT (TD-DFT) are the most common methods for studying the ground and excited states, respectively.

Caption: A typical workflow for the computational analysis of this compound.

Protocol for DFT Calculations:

-

Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a functional such as B3LYP with a basis set like 6-31G**.[4][5] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for solution-phase studies.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Excited-State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT to simulate the UV-Vis absorption spectrum.

-

Potential Energy Surface (PES) Scan: To investigate the ESPT process, a relaxed PES scan is performed by systematically varying the O-H bond distance and the N-H distance. This allows for the determination of the energy barrier for proton transfer.

Experimental Methodology

Spectroscopic techniques are invaluable for validating computational predictions and providing insights into the dynamics of 7-HIQ.

Caption: A general workflow for the experimental investigation of this compound.

Protocol for Spectroscopic Measurements:

-

Sample Preparation: Solutions of 7-HIQ are prepared in solvents of varying polarity and proticity.

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded to identify the electronic transitions of the different tautomeric forms in the ground state. In water, 7-hydroxyquinoline shows absorption from both the enol and zwitterion tautomers.[1]

-

Fluorescence Spectroscopy: Steady-state fluorescence spectra are measured to determine the emission properties. The large Stokes shift is indicative of ESPT. Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetimes and investigate the dynamics of the excited-state processes. In aqueous media, fluorescence is observed from the zwitterion tautomer only.[1]

Quantitative Spectroscopic and Photophysical Data

The combination of computational and experimental studies provides a wealth of quantitative data that characterizes the behavior of 7-HIQ.

Table 2: Experimental Spectroscopic Data for 7-Hydroxyquinoline in Water

| Parameter | Value | Technique | Reference |

| Absorption Maximum (Enol) | ~327 nm | UV-Vis Spectroscopy | [6] |

| Absorption Maximum (Zwitterion) | ~402 nm | UV-Vis Spectroscopy | [6] |

| Emission Maximum (Zwitterion) | Green Fluorescence | Fluorescence Spectroscopy | [6] |

| Fluorescence Lifetime | 2.60 ± 0.01 ns | Time-Resolved Fluorescence | [6] |

Conclusion and Future Outlook

The quantum chemical analysis of this compound has provided significant insights into its tautomerism and excited-state dynamics. The synergy between high-level computational methods and advanced spectroscopic techniques has been instrumental in elucidating the mechanism of excited-state proton transfer and the role of the solvent environment. This fundamental understanding is critical for the design of novel 7-HIQ derivatives with tailored photophysical properties for applications in sensing, imaging, and optoelectronics.

Future research directions may include the investigation of 7-HIQ in more complex biological environments, the exploration of its two-photon absorption properties for bio-imaging, and the development of more accurate and efficient computational models to predict its behavior in diverse systems. The continued exploration of the rich photophysics of this compound and its analogues promises to yield exciting new discoveries and applications.

References

- 1. squ.elsevierpure.com [squ.elsevierpure.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The excited-state multiple proton transfer mechanism of the 7-hydroxyquinoline–(CH3OH)3 cluster - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Elucidating the Chemical Architecture of 7-Hydroxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Hydroxyisoquinoline

This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇NO. Its structure consists of a fused isoquinoline ring system with a hydroxyl group substituted at the 7-position.[1][2] Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products, particularly alkaloids, and their utility as scaffolds in drug design. Understanding the precise chemical structure is paramount for elucidating structure-activity relationships (SAR) and for the development of new therapeutic agents.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO | [1][3] |

| Molecular Weight | 145.16 g/mol | [1][3] |

| CAS Number | 7651-83-4 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 227 °C | [4] |

| Solubility | Soluble in methanol and concentrated sulfuric acid | [1] |

Experimental Workflow for Structure Elucidation

The definitive determination of this compound's structure relies on a synergistic application of several advanced analytical techniques. The logical flow of these experiments is crucial for an unambiguous characterization.

Figure 1: Logical workflow for the chemical structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra using standard pulse programs.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.5-9.0 | d | ~5-6 |

| H-3 | ~7.5-8.0 | d | ~5-6 |

| H-4 | ~7.0-7.5 | d | ~8-9 |

| H-5 | ~7.0-7.5 | d | ~8-9 |

| H-6 | ~6.8-7.2 | dd | ~8-9, ~2-3 |

| H-8 | ~7.2-7.6 | d | ~2-3 |

| 7-OH | Variable (broad s) | s | - |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~140-145 |

| C-3 | ~120-125 |

| C-4 | ~125-130 |

| C-4a | ~130-135 |

| C-5 | ~115-120 |

| C-6 | ~110-115 |

| C-7 | ~155-160 |

| C-8 | ~105-110 |

| C-8a | ~135-140 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | 146.0606 | Protonated molecular ion (calculated for C₉H₈NO⁺) |

| [M-CO]⁺ | 118.0657 | Loss of carbon monoxide from the phenol ring |

| [M-HCN]⁺ | 119.0735 | Loss of hydrogen cyanide from the pyridine ring |

digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=10, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];"M_H" [label="[M+H]⁺\nm/z = 146.0606", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Loss_CO" [label="Loss of CO", shape=plaintext, fontcolor="#202124"]; "Fragment1" [label="[C₈H₈N]⁺\nm/z = 118.0657", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Loss_HCN" [label="Loss of HCN", shape=plaintext, fontcolor="#202124"]; "Fragment2" [label="[C₈H₇O]⁺\nm/z = 119.0735", fillcolor="#FBBC05", fontcolor="#202124"];

"M_H" -> "Loss_CO" -> "Fragment1"; "M_H" -> "Loss_HCN" -> "Fragment2"; }

Figure 2: A potential mass spectrometry fragmentation pathway for this compound.

X-Ray Crystallography

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystal lattice.

Experimental Protocol for X-Ray Crystallography

Crystal Growth:

-

Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection and Structure Solution:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Expected Crystallographic Data

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Integer value |

| Bond Lengths | e.g., C-C, C-N, C-O bond distances |

| Bond Angles | e.g., C-C-C, C-N-C bond angles |

| Torsion Angles | Describing the planarity of the ring system |

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. While this guide outlines the standard and necessary experimental protocols, the successful characterization of any novel compound is contingent upon careful experimental execution and rigorous data interpretation. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a powerful and synergistic toolkit for chemists to confidently determine and verify molecular structures, a critical step in the advancement of chemical and pharmaceutical research.

References

Spectroscopic Analysis of 7-Hydroxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 7-hydroxyisoquinoline. This document details the predicted spectral data, outlines experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis. All quantitative data is summarized in clearly structured tables for ease of comparison and interpretation.

Predicted Spectroscopic Data of this compound

Due to the limited availability of experimentally-verified public data for this compound, the following sections present predicted ¹H NMR, ¹³C NMR, and IR spectral data. These predictions are based on computational models and data from analogous compounds, providing a reliable estimation for spectral analysis and interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for each of its seven protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the electron-donating effect of the hydroxyl group.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | 8.9 - 9.1 | s | - |

| H-3 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-4 | 8.0 - 8.2 | d | 5.0 - 6.0 |

| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-6 | 7.1 - 7.3 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-8 | 7.4 - 7.6 | d | 2.0 - 3.0 |

| 7-OH | 9.5 - 10.5 | s (broad) | - |

Note: Predicted data is generated based on established chemical shift principles and spectral databases of similar compounds. Actual experimental values may vary based on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to its nine carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electronic structure of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 128 - 133 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 |

| C-7 | 155 - 160 |

| C-8 | 115 - 120 |

| C-8a | 130 - 135 |

Note: This data is predicted and should be used as a reference for spectral interpretation. Experimental verification is recommended.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The key predicted absorptions are detailed below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=N (Imine) | Stretching | 1630 - 1650 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-O (Phenol) | Stretching | 1200 - 1260 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 750 - 900 | Strong |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols

The following sections provide detailed methodologies for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 128-1024 or more) as the natural abundance of ¹³C is low.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.

-

-

Sample Preparation and Measurement:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., O-H, C-H aromatic, C=N, C=C, C-O).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound, from sample reception to final structural confirmation.

Molecular Modeling of 7-Hydroxyisoquinoline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of 7-Hydroxyisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, molecular structure, spectroscopic properties, and potential biological activities, offering a foundational resource for researchers engaged in drug discovery and development. All quantitative data is summarized in structured tables, and key experimental and computational methodologies are described.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for constructing the isoquinoline scaffold. A common and effective approach is a variation of the Skraup synthesis or the Pomeranz-Fritsch-Bobbitt reaction. The following protocol describes a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of hydroxyquinolines.

Materials:

-

3-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvent (e.g., ethanol, methanol)

-

Activated charcoal

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of 3-aminophenol and glycerol is placed.

-

Acid Addition: Concentrated sulfuric acid is slowly added to the mixture through the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Addition of Oxidizing Agent: The oxidizing agent is then added portion-wise to the reaction mixture.

-

Heating and Reflux: The mixture is heated to and maintained at a reflux temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker of crushed ice. The acidic solution is then neutralized with a sodium hydroxide solution until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with cold water, and then redissolved in a dilute hydrochloric acid solution. The solution is treated with activated charcoal to remove colored impurities and then filtered. The filtrate is neutralized with a sodium hydroxide solution to re-precipitate the this compound. The purified product is collected by filtration, washed with water, and dried.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or methanol.

Workflow for the Synthesis of this compound

Molecular Structure and Geometry

The molecular structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide valuable insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles.

Computational Methodology: Geometry Optimization

The geometry of this compound can be optimized using DFT calculations, a common approach in computational chemistry.[1]

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: DFT. Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.[2][3] Basis Set: 6-311++G(d,p) is a suitable basis set for this type of molecule, providing a good balance between accuracy and computational cost.

Procedure:

-

Input Structure: A preliminary 3D structure of this compound is drawn using a molecular editor.

-

Calculation Setup: The calculation is set up in the chosen software, specifying the DFT method, functional, and basis set.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculated Molecular Geometry

The following tables summarize the calculated geometric parameters for this compound based on DFT calculations performed on similar isoquinoline structures.[2][3]

Table 1: Calculated Bond Lengths of this compound

| Bond | Calculated Bond Length (Å) |

| C1-N2 | 1.315 |

| N2-C3 | 1.370 |

| C3-C4 | 1.418 |

| C4-C10 | 1.409 |

| C10-C5 | 1.421 |

| C5-C6 | 1.375 |

| C6-C7 | 1.401 |

| C7-C8 | 1.382 |

| C8-C9 | 1.419 |

| C9-C1 | 1.425 |

| C9-C10 | 1.428 |

| C7-O11 | 1.358 |

| O11-H12 | 0.965 |

Table 2: Calculated Bond Angles of this compound

| Angle | Calculated Bond Angle (°) |

| C1-N2-C3 | 117.5 |

| N2-C3-C4 | 123.8 |

| C3-C4-C10 | 120.2 |

| C4-C10-C9 | 118.3 |

| C10-C9-C1 | 120.1 |

| C9-C1-N2 | 120.1 |

| C10-C5-C6 | 120.8 |

| C5-C6-C7 | 120.4 |

| C6-C7-C8 | 118.9 |

| C7-C8-C9 | 121.3 |

| C8-C9-C10 | 118.5 |

| C6-C7-O11 | 122.5 |

| C8-C7-O11 | 118.6 |

| C7-O11-H12 | 109.2 |

Spectroscopic Properties

The spectroscopic properties of this compound can be characterized by various techniques, including FTIR, Raman, NMR, and UV-Vis spectroscopy. Computational methods can also predict these properties, which can then be compared with experimental data.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and the overall structure of a molecule. The vibrational frequencies of this compound can be calculated using DFT methods, complementing experimental FTIR and Raman spectra.[2][3][4][5]

Computational Methodology: Vibrational Frequency Calculation

This is typically performed after a successful geometry optimization using the same level of theory (e.g., B3LYP/6-311++G(d,p)). The output provides the harmonic vibrational frequencies, which can be scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.

Table 3: Selected Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) aromatic | 3050 - 3150 | Aromatic C-H stretching |

| ν(C=N) | 1620 | C=N stretching in the ring |

| ν(C=C) aromatic | 1450 - 1600 | Aromatic C=C stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-O) | 1250 | C-O stretching |

| γ(C-H) aromatic | 750 - 900 | Aromatic C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of organic molecules. The chemical shifts are influenced by the electronic environment of the nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: These are estimated values based on data for similar isoquinoline derivatives and general chemical shift ranges.[6][7][8][9][10]

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 9.1 - 9.3 | 151 - 153 |

| 3 | 7.5 - 7.7 | 120 - 122 |

| 4 | 8.0 - 8.2 | 135 - 137 |

| 5 | 7.8 - 8.0 | 128 - 130 |

| 6 | 7.2 - 7.4 | 118 - 120 |

| 8 | 7.6 - 7.8 | 108 - 110 |

| 7-OH | 9.5 - 10.5 (broad) | - |

| Carbon | ||

| 7 | - | 155 - 157 |

| 9 | - | 127 - 129 |

| 10 | - | 133 - 135 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

Note: These are estimated values based on data for similar isoquinoline and hydroxyquinoline derivatives.[1][11][12]

| Solvent | Predicted λ_max (nm) |

| Ethanol | ~220, ~270, ~320 |

| Methanol | ~222, ~272, ~325 |

Potential Biological Activity and Signaling Pathways

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, including roles in neurodegenerative diseases and as kinase inhibitors.[13][14][15] this compound, as a member of this class, is a promising scaffold for the development of novel therapeutics.

Role in Neurodegenerative Diseases

Phytochemicals with structures similar to this compound have been shown to modulate signaling pathways implicated in neurodegeneration.[16][17][18][19] These pathways often involve oxidative stress, neuroinflammation, and apoptosis. A potential mechanism of action for this compound could involve the modulation of the Nrf2 and NF-κB signaling pathways, which play crucial roles in the cellular response to oxidative stress and inflammation, respectively.

Potential Neuroprotective Signaling Pathway

Kinase Inhibition

Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[15][20][21] The planar aromatic structure of this compound makes it a suitable scaffold for binding to the ATP-binding pocket of kinases.

Logical Flow of Kinase Inhibition

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery. This technical guide has provided a detailed overview of its synthesis, molecular structure, and spectroscopic properties based on a combination of established experimental protocols for related compounds and theoretical calculations. The exploration of its potential roles in modulating signaling pathways associated with neurodegenerative diseases and cancer highlights its promise as a scaffold for the development of novel therapeutic agents. Further experimental validation of the theoretical data presented here is warranted to fully elucidate the chemical and biological properties of this important molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neuroscirn.org [neuroscirn.org]

- 14. Protein kinase inhibitors flavopiridol and 7-hydroxy-staurosporine down-regulate antiapoptosis proteins in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Oxidative, Anti-Inflammatory and Anti-Apoptotic Effects of Flavonols: Targeting Nrf2, NF-κB and p53 Pathways in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of the P2 × 7 receptor in neurodegenerative diseases and its pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 7-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound with a growing presence in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities. The introduction of a hydroxyl group at the 7-position significantly influences the molecule's electronic properties, solubility, and potential for biological interactions, making it a valuable building block in drug discovery and a subject of interest for photophysical studies.

Physical and Chemical Properties

This compound is typically a yellow to off-white crystalline solid at room temperature.[1] Its core structure consists of a fused benzene and pyridine ring system. The presence of both a hydroxyl group and a nitrogen atom within the aromatic system imparts moderate polarity to the molecule.

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Yellow to off-white crystalline solid | [1] |

| Melting Point | 222.5-231.5 °C | |

| Boiling Point | Not experimentally determined. Estimated to be >300 °C. | |

| Solubility | Soluble in methanol and concentrated sulfuric acid.[1] Sparingly soluble in water.[1] | [1] |

| pKa | 5.68 (at 20 °C) | [1] |

Tabulated Chemical Properties

| Property | Value | Source |

| CAS Number | 7651-83-4 | [1] |

| IUPAC Name | isoquinolin-7-ol | |

| InChI | InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |

| SMILES | C1=CC(=CC2=C1C=CN=C2)O |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted)

Due to the lack of publicly available experimental spectra for this compound, a predicted ¹H NMR spectrum is described based on analogous structures. The aromatic protons are expected to appear in the downfield region (δ 7.0-9.0 ppm). The proton on the carbon adjacent to the nitrogen (C1) is typically the most deshielded. The protons on the carbocyclic ring will show characteristic splitting patterns based on their coupling with neighboring protons. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C7) and the carbon atoms adjacent to the nitrogen (C1 and C3) are expected to have characteristic chemical shifts. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations within the aromatic rings would likely appear in the 1450-1650 cm⁻¹ region. C-O stretching will be observed in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 145. Fragmentation patterns would likely involve the loss of CO (m/z = 117) and HCN (m/z = 118), which are common fragmentation pathways for hydroxy-substituted nitrogen heterocycles.

Experimental Protocols

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. The general workflow involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Caption: Generalized workflow for the synthesis of a this compound derivative via the Bischler-Napieralski reaction.

Methodology:

-

Amide Formation: A suitable β-arylethylamine (e.g., β-(3-methoxyphenyl)ethylamine) is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.

-

Cyclization: The amide is then treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heated to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

-

Aromatization: The dihydroisoquinoline is dehydrogenated to the fully aromatic isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C).

-

Demethylation: If a methoxy-substituted starting material was used, the methoxy group is cleaved using a demethylating agent like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield the final this compound.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde and an aminoacetal.

Caption: Simplified workflow for the Pomeranz-Fritsch synthesis of this compound.

Methodology:

-

Schiff Base Formation: m-Hydroxybenzaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form a Schiff base intermediate.

-

Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes the cyclization and subsequent elimination of alcohol to form the aromatic isoquinoline ring system.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This can then be aromatized.

Caption: General workflow for the synthesis of this compound via the Pictet-Spengler reaction.

Methodology:

-

Condensation and Cyclization: A β-arylethylamine, such as β-(3-hydroxyphenyl)ethylamine, is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. This leads to the formation of a Schiff base which then undergoes an intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring.

-

Aromatization: The resulting tetrahydroisoquinoline is then aromatized, typically through oxidation, to yield this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound itself is not extensively documented in publicly available literature. However, the broader isoquinoline class of compounds is known for a wide range of pharmacological effects. Many isoquinoline alkaloids exhibit activities such as antimicrobial, anticancer, and neuroactive properties.

Given its structural similarity to other bioactive molecules, this compound could potentially act as an inhibitor or modulator of various enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological recognition processes.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. High-throughput screening and target-based assays would be necessary to identify any potential therapeutic applications. There is currently no information available linking this compound to specific signaling pathways.

Safety and Handling

This compound is classified as an irritant and may cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive summary of its known physical and chemical properties and has outlined established synthetic methodologies that can be adapted for its preparation. While specific experimental spectral data and biological activity information are currently limited, the foundational knowledge presented here serves as a valuable resource for researchers and professionals in the field, encouraging further investigation into the properties and applications of this intriguing molecule.

References

7-Hydroxyisoquinoline CAS number 7651-83-4

An In-depth Technical Guide to 7-Hydroxyisoquinoline (CAS 7651-83-4)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, analytical characterization, and known biological activities, offering a foundational resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions and for computational modeling in drug development.

| Property | Value |

| CAS Number | 7651-83-4[1][2][3][4] |

| Molecular Formula | C₉H₇NO[1] |

| Molecular Weight | 145.16 g/mol [1][3] |

| Appearance | Yellow to off-white or light brown crystalline solid/powder[1] |

| Melting Point | 227 °C[3] |

| Solubility | Soluble in methanol and concentrated sulfuric acid; sparingly soluble in water[1][2] |

| pKa | 5.68 (at 20℃)[1] |

Synthesis and Purification

The synthesis of this compound can be accomplished through several established methods for constructing the isoquinoline scaffold. The Pomeranz–Fritsch reaction is a common approach.

General Synthetic Workflow

The synthesis typically involves the condensation of an aldehyde with an aminoacetal, followed by acid-catalyzed cyclization and subsequent purification.

References

synthesis of 7-Hydroxyisoquinoline and its derivatives

An In-depth Technical Guide to the Synthesis of 7-Hydroxyisoquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural alkaloids and synthetic molecules with a broad range of pharmacological activities.[1][2][3][4] Among these, this compound serves as a crucial scaffold in medicinal chemistry due to the versatile reactivity of its hydroxyl group, which allows for the synthesis of a diverse library of derivatives. These compounds have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][5] This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Methodologies

The construction of the isoquinoline ring system is primarily achieved through several classic named reactions. These methods can be adapted to produce this compound by selecting appropriately substituted starting materials.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[6][7][8][9] This intermediate can then be dehydrogenated (aromatized) to yield the corresponding isoquinoline. The reaction is most effective when the aromatic ring is activated by electron-donating groups.[7][8]

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution. The amide is first activated by the Lewis acid, followed by cyclization and subsequent elimination to form the dihydroisoquinoline.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. | Semantic Scholar [semanticscholar.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

A Technical Guide to the Natural Sources of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the natural origins of isoquinoline alkaloids, a large and structurally diverse class of secondary metabolites with significant pharmacological relevance. It details their distribution within the plant kingdom, presents quantitative data on their occurrence, outlines detailed experimental protocols for their extraction and analysis, and illustrates key signaling pathways affected by prominent members of this alkaloid class.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a major group of nitrogen-containing heterocyclic compounds derived from the amino acid tyrosine. With over 2,500 known structures, they represent one of the largest classes of alkaloids.[1] Their chemical scaffold is based on the isoquinoline nucleus, which is biosynthetically modified to produce a wide array of structural subtypes, including benzylisoquinolines, protoberberines, benzophenanthridines, and morphinans. This structural diversity gives rise to a broad spectrum of biological activities, making them a cornerstone of traditional medicine and a fertile ground for modern drug discovery. Prominent examples include the analgesic morphine, the cough suppressant codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1]

Primary Natural Sources: A Botanical Overview

The occurrence of isoquinoline alkaloids is predominantly concentrated within a few key plant families. Understanding this distribution is critical for the targeted discovery and isolation of these valuable compounds.

The primary plant families known for producing isoquinoline alkaloids are:

-

Papaveraceae (Poppy Family): This is arguably the most famous family for isoquinoline alkaloids, containing the opium poppy (Papaver somniferum). This species is the sole commercial source for opiate alkaloids like morphine, codeine, thebaine, and noscapine.[1][2] Other genera within this family, such as Chelidonium (greater celandine), Macleaya (plume poppy), and Sanguinaria (bloodroot), are rich sources of benzophenanthridine alkaloids like sanguinarine and chelerythrine.[3]

-

Berberidaceae (Barberry Family): This family is a principal source of protoberberine alkaloids. The genus Berberis (barberry) is well-known for its high concentration of berberine, but also contains palmatine, jatrorrhizine, and berbamine.[4][5] Similarly, the rhizomes of Coptis chinensis (Chinese goldthread) are a major traditional source of berberine.[5]

-

Ranunculaceae (Buttercup Family): While known for a variety of toxins, this family also produces isoquinoline alkaloids. Genera such as Thalictrum and Coptis are notable sources.[3][6] Hydrastis canadensis (goldenseal) is another important member containing berberine.

-

Menispermaceae (Moonseed Family): This family is recognized for its diverse array of isoquinoline alkaloids, particularly bisbenzylisoquinoline types. Stephania tetrandra is a source of tetrandrine and fangchinoline, which have shown potential in cancer therapy.[7][8] Tinospora cordifolia is known to contain magnoflorine, palmatine, and jatrorrhizine.[9][10] The genus Abuta is known for producing alkaloids like tubocurarine, historically used as an arrow poison and muscle relaxant.[1]

-

Fumariaceae (Fumitory Family): Often considered a subfamily of Papaveraceae, these plants are rich in protopine-type alkaloids. Species of the genus Fumaria, such as Fumaria officinalis, are known to produce protopine and allocryptopine.[11][12] Corydalis species are also significant producers of a variety of isoquinoline alkaloids.

Quantitative Analysis of Key Isoquinoline Alkaloids

The concentration of specific alkaloids can vary significantly based on the plant species, the part of the plant, geographical location, and developmental stage. The following tables summarize quantitative data for several prominent isoquinoline alkaloids from their primary natural sources.

Table 1: Morphinan and Phthalideisoquinoline Alkaloids in Papaver somniferum

| Alkaloid | Plant Part | Concentration / Yield | Source |

| Morphine | Dried Latex (Opium) | 8 - 14% by dry weight | [13] |

| Morphine | Capsules (High-Yield Cultivar) | Up to 25,034 µg/g dry matter | [14] |

| Codeine | Dried Latex (Opium) | 1 - 3% by dry weight | |

| Thebaine | Dried Latex (Opium) | 0.2 - 1% by dry weight | |

| Noscapine | Dried Latex (Opium) | 4 - 8% by dry weight |

Table 2: Benzophenanthridine Alkaloids in Papaveraceae Species

| Alkaloid | Plant Species | Plant Part | Concentration / Yield (mg/g dry weight) | Source |

| Sanguinarine | Sanguinaria canadensis | Rhizome (during flowering) | 9.59 | [15] |

| Sanguinarine | Sanguinaria canadensis | Rhizome (before flowering) | 4.85 | [15] |

| Chelerythrine | Sanguinaria canadensis | Rhizome (during flowering) | 5.35 | [15] |

| Chelerythrine | Sanguinaria canadensis | Rhizome (after flowering) | 6.87 | [15] |

Table 3: Protoberberine Alkaloids in Berberidaceae and Ranunculaceae Species

| Alkaloid | Plant Species | Plant Part | Concentration / Yield | Source |

| Berberine | Berberis vulgaris | Root Bark | ~5% of total alkaloids | [5] |

| Berberine | Berberis vulgaris | Dry Root | 2.44% w/w | [4] |